Sodium 3-hydroxybenzoate
Overview
Description
Sodium 3-hydroxybenzoate, also known as 3-Hydroxybenzoic Acid Sodium Salt, Sodium m-hydroxybenzoate, and Monosodium m-hydroxybenzoate, is a compound with the molecular formula C7H5NaO3 . It is a sodium salt of 3-hydroxybenzoic acid .
Molecular Structure Analysis
The molecular structure of Sodium 3-hydroxybenzoate consists of a benzene ring with a hydroxyl group and a carboxyl group attached to it . The sodium ion is associated with the carboxyl group . The compound has a molecular weight of 160.10 g/mol .
Chemical Reactions Analysis
While specific chemical reactions involving Sodium 3-hydroxybenzoate are not detailed in the search results, a study on the reactions of hydroxyl radicals with benzoic acid and benzoate provides some insights . The reaction rate constants followed the order of meta addition > para addition > ortho addition for the reaction of benzoic acid and hydroxyl radicals in both gas and aqueous media .
Physical And Chemical Properties Analysis
Sodium 3-hydroxybenzoate is a solid compound that is soluble in water . It has a molecular weight of 160.10 g/mol . The compound has one hydrogen bond donor and three hydrogen bond acceptors .
Scientific Research Applications
Biodegradation of Aromatic Hydrocarbons
3-Hydroxybenzoate, the key component of Sodium 3-hydroxybenzoate, is an important intermediate in the biodegradation of many aromatic hydrocarbons . It is metabolized by entering the TCA cycle through the gentisate pathway . This process is catalyzed by 3-Hydroxybenzoate 6-hydroxylase, an NADH-dependent flavoprotein .
Microbial Metabolism
3-Hydroxybenzoate is a compound commonly found in the environment. It is an intermediate of lignin biodegradation and is used as a corrosion inhibitor . It also appears in the gentisate pathway for the degradation of 2,5-xylenol, 3,5-xylenol, and m-cresol .
Production of Value-Added Bioproducts
4-Hydroxybenzoic acid (4-HBA), a compound closely related to 3-Hydroxybenzoate, has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc . Over the past years, a variety of biosynthetic techniques have been developed for producing the 4-HBA and 4-HBA-based products .
Biosynthesis of Industrially Pertinent Compounds
A variety of industrially pertinent compounds such as resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol can be synthesized using 4-HBA as the starting feedstock .
Manufacturing of High-Performance Liquid Crystal Polymers (LCPs)
4-HBA is a key component in the manufacturing of high-performance liquid crystal polymers (LCPs) with wider and ever-increasing applications in the thermoplastic industry .
Development of Environmentally Friendly Bioprocesses
The current production of 4-HBA is entirely based on petroleum-derived chemicals. However, the harsh reaction’s conditions (high temperature and pressure), along with undesirable by-product generation, make the chemical process relatively expensive and unfavorable . Therefore, the development of an economic and environmentally friendly bioprocess for aromatic 4-HBA biosynthesis is necessary .
Safety and Hazards
While specific safety and hazard information for Sodium 3-hydroxybenzoate is not available in the search results, general safety measures for handling similar compounds include using personal protective equipment, ensuring adequate ventilation, avoiding dust formation, and avoiding contact with skin, eyes, or clothing .
Future Directions
A study on the metabolism of sodium benzoate by the human gut microbiome suggests that the human gut microbes play a role in benzoate metabolism . This indicates potential future research directions in understanding the role of the human gut microbiome in the metabolism of food preservatives like Sodium 3-hydroxybenzoate .
Mechanism of Action
Target of Action
Sodium 3-hydroxybenzoate, also known as m-hydroxybenzoate, is a derivative of benzoic acid and is known to interact with various targets. It is an important intermediate in the biodegradation of many aromatic hydrocarbons . The compound’s primary targets are enzymes involved in these degradation pathways, such as 3-hydroxybenzoate 6-hydroxylase .
Mode of Action
The mode of action of Sodium 3-hydroxybenzoate involves its interaction with these enzymes. For instance, 3-hydroxybenzoate 6-hydroxylase, an NADH-dependent flavoprotein, can convert 3-hydroxybenzoate . The relative position of the hydroxylic and the carboxylic group in the isomeric hydroxybenzoate anions is known to have a large impact on transport properties of this species .
Pharmacokinetics
A study on mice and cynomolgus monkeys showed that sodium 3-hydroxybenzoate was quickly absorbed and eliminated after oral administration . The compound was widely distributed in mice tissues, with the highest concentration in kidney and liver .
Result of Action
The result of Sodium 3-hydroxybenzoate’s action is the conversion of 3-hydroxybenzoate into other compounds that can be further metabolized in the body. This is part of the body’s process of breaking down aromatic hydrocarbons .
Action Environment
The action of Sodium 3-hydroxybenzoate can be influenced by environmental factors. For instance, the mobility and hydration of hydroxybenzoates in aqueous solutions can be influenced by the position of the –OH group on the aromatic ring . Furthermore, the compound’s action can be influenced by its concentration, as at sufficiently high concentrations, hydroxybenzoate anions in aqueous solutions form clusters of various sizes and shapes .
properties
IUPAC Name |
sodium;3-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3.Na/c8-6-3-1-2-5(4-6)7(9)10;/h1-4,8H,(H,9,10);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLYOWSQVRAOBL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
99-06-9 (Parent) | |
Record name | Sodium 3-hydroxybenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007720196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00227952 | |
Record name | Sodium 3-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00227952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 3-hydroxybenzoate | |
CAS RN |
7720-19-6, 22207-58-5 | |
Record name | Sodium 3-hydroxybenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007720196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3-hydroxy-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium 3-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00227952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 3-hydroxy-, sodium salt (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.456 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM 3-HYDROXYBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XP2621077 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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